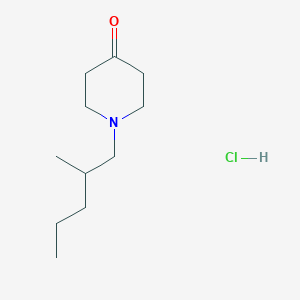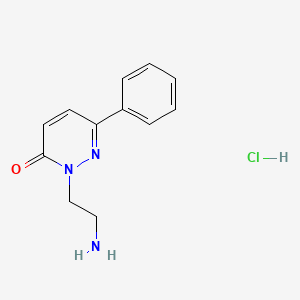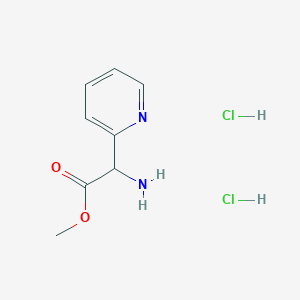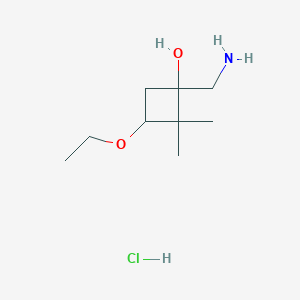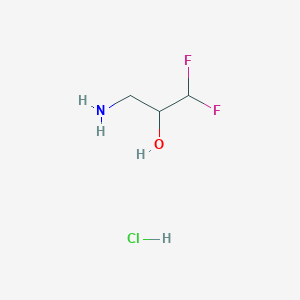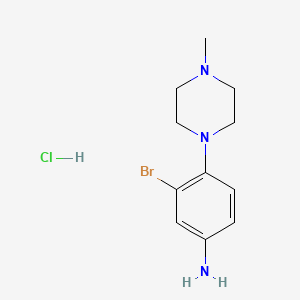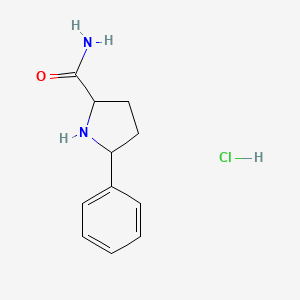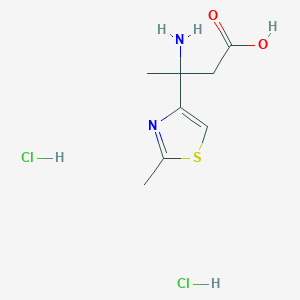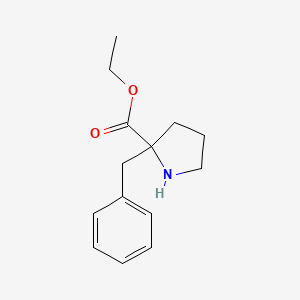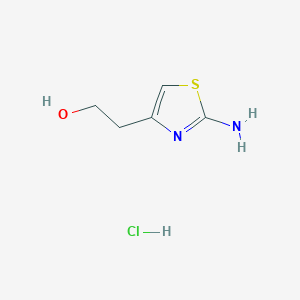
2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride
説明
2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride, also known as 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride, is a chemical compound with the molecular formula C5H7ClN2O2S and a molecular weight of 194.6393 . It is used in the production of cefotiam .
Synthesis Analysis
The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior . Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide resulted in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .Molecular Structure Analysis
The 2-amino-1,3-thiazol-4-yl heterocycle was characterized by two signals at δ 6.99 (br.s, 2H, –NH2), and 6.38 (s, 1H, H-5). A signal at δ 4.03 (br.s, 2H, CH2-6) was assignable to a methylene group connecting the two heterocycles in the molecule .Chemical Reactions Analysis
Different electrophiles were synthesized by the reaction of respective anilines (one in each reaction) and 2-bromoacetylbromide in an aqueous medium . The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles (one after another), in DMF using LiH as base and activator .科学的研究の応用
1. Applications in Enzyme Inhibition and Cytotoxicity
A series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition activity and cytotoxic behavior. These compounds demonstrated potent inhibitory potential against the α-glucosidase enzyme, suggesting potential applications as anti-diabetic agents. Additionally, their cytotoxic behavior against brine shrimps was analyzed, indicating potential for further pharmacological exploration (Abbasi et al., 2020).
2. Utilization in Anticancer Studies
Compounds derived from 2-aminothiazoles have shown promising results in anticancer studies. Specifically, 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides exhibited significant activity against various cancer cell lines, including melanoma and breast cancer (Ostapiuk et al., 2015).
3. Antimicrobial Activity
Newly synthesized compounds featuring 2-aminothiazole structures, such as 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol, were screened for their antimicrobial properties. Several derivatives demonstrated promising antifungal activity against specific fungi strains, indicating potential utility in addressing microbial infections (Jagadale et al., 2020).
4. Potential in Angiotensin II Receptor Antagonism
A study aimed at identifying potential antihypertensive and cardiotropic drugs highlighted the synthesis of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3dihydro-1,3-thiazol-2-imines. These compounds demonstrated a high affinity to the angiotensin II receptor, with some showing promising antihypertensive effects, suggesting potential therapeutic applications (Drapak et al., 2019).
作用機序
Target of Action
Thiazole derivatives have been known to interact with various targets such as topoisomerase ii and COX-1 .
Mode of Action
Thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . Some thiazole derivatives have also shown weak COX-1 inhibitory activity .
Biochemical Pathways
Thiazole derivatives have been associated with the inhibition of the enzyme α-glucosidase , which plays a crucial role in carbohydrate metabolism.
Result of Action
Thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
将来の方向性
The 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent, among other things . Therefore, there is a potential for future research and development in this area .
生化学分析
Biochemical Properties
2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular function. Additionally, it may impact cell signaling pathways by interacting with specific receptors or signaling molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially affecting metabolic flux and metabolite levels. For instance, it may influence the activity of enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding these processes is essential for elucidating its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, it may be localized to the nucleus, mitochondria, or other organelles, depending on its interactions with cellular machinery .
特性
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS.ClH/c6-5-7-4(1-2-8)3-9-5;/h3,8H,1-2H2,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVRSIFTUJIXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(Dimethylamino)acetamido]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379631.png)
![1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride](/img/structure/B1379632.png)
